molecular formula C11H14F2 B8279177 2,3-Difluoropentylbenzene

2,3-Difluoropentylbenzene

Cat. No. B8279177
M. Wt: 184.23 g/mol
InChI Key: XNLVSTAEFNAWJK-UHFFFAOYSA-N
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Patent
US05230827

Procedure details

2,3-Difluoro-4-pentylbenzoic acid is obtained by reacting o-difluorobenzene with butyllithium in the presence of potassium tertiary-butoxide at -90° to -100° in tetrahydrofuran, alkylating the potassium compound formed using pentyl bromide/1,3-dimethyltetrahydro-2-(1H)-pyrimidinone (DMPU), isolating the 2,3-difluoropentylbenzene, re-metallating by means of butyllithium and subsequently reacting with solid carbon dioxide. Esterification of this acid using trans-4-pentylcyclohexanol gives trans-4-pentylcyclohexyl 2,3-difluoro-4-pentylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pentyl bromide 1,3-dimethyltetrahydro-2-(1H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6]C=C[C:3]=1[F:8].[CH2:9]([Li])[CH2:10][CH2:11]C.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].[K].C(Br)CCCC.CN1CCCN(C)C1=O>O1CCCC1>[F:8][CH:3]([CH:2]([F:1])[CH2:7][CH3:6])[CH2:14][C:15]1[CH:18]=[CH:11][CH:10]=[CH:9][CH:16]=1 |f:2.3,5.6,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Five
Name
pentyl bromide 1,3-dimethyltetrahydro-2-(1H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)Br.CN1C(N(CCC1)C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -90° to -100°
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
FC(CC1=CC=CC=C1)C(CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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